5,6,7,8-Tetrahydroisoquinoline-1,3-diol
Description
Properties
IUPAC Name |
1-hydroxy-5,6,7,8-tetrahydro-2H-isoquinolin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-8-5-6-3-1-2-4-7(6)9(12)10-8/h5H,1-4H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBWBJZQFURZIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(NC(=O)C=C2C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70716464 | |
| Record name | 1-Hydroxy-5,6,7,8-tetrahydroisoquinolin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36556-02-2 | |
| Record name | 1-Hydroxy-5,6,7,8-tetrahydroisoquinolin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydroisoquinoline-1,3-diol can be achieved through several methods. One common approach involves the reduction of 5,6,7,8-tetrahydroisoquinoline using sodium in ethanol, which yields trans-decahydroquinolines . Another method includes the use of multicomponent reactions for the C(1)-functionalization of tetrahydroisoquinolines, which can be achieved through the isomerization of iminium intermediates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic hydrogenation and other reduction techniques are common in industrial settings to produce this compound efficiently .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydroisoquinoline-1,3-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitrones using hydrogen peroxide, catalyzed by selenium dioxide.
Reduction: Reduction with sodium in ethanol produces trans-decahydroquinolines.
Substitution: The compound can participate in substitution reactions, particularly at the C(1) position, to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide and selenium dioxide.
Reduction: Sodium in ethanol.
Substitution: Various nucleophiles and cooxidants like H₂O₂ and TBHP.
Major Products Formed
Oxidation: Corresponding nitrones.
Reduction: Trans-decahydroquinolines.
Substitution: C(1)-substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
Neuropharmacological Effects
THIQ derivatives have been studied for their neuropharmacological properties. For instance, salsolinol (a derivative of THIQ) has been implicated in modulating dopaminergic activity in the central nervous system. Research indicates that salsolinol may exhibit both neurotoxic and neuroprotective effects, influencing conditions such as Parkinson's disease and addiction disorders .
Anticancer Activity
Compounds derived from the THIQ structure have shown promising anticancer properties. Notably, the tetrahydroisoquinoline scaffold is present in several known anticancer drugs. The synthesis of chiral THIQ derivatives has been linked to enhanced enantioselectivity in various reactions, making them suitable candidates for drug development targeting specific cancer types .
Synthetic Organic Chemistry
Catalysis
THIQ compounds serve as effective ligands in asymmetric catalysis. Recent studies have demonstrated that chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives can be utilized as ligands in transition metal-catalyzed reactions. These catalysts have been shown to facilitate the asymmetric hydrogenation of various substrates with high enantioselectivity .
Synthesis of Complex Molecules
The ability of THIQ derivatives to undergo various chemical transformations makes them valuable intermediates in the synthesis of complex organic molecules. Their application in synthesizing biologically active alkaloids has been explored extensively, showcasing their versatility in organic synthesis .
Case Studies
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydroisoquinoline-1,3-diol involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit enzymes such as CDK2 and DHFR, which are involved in cell cycle regulation and folate metabolism, respectively . Additionally, its neuroprotective effects are attributed to its ability to modulate neurotransmitter systems and reduce oxidative stress .
Comparison with Similar Compounds
Comparison with Similar Tetrahydroisoquinoline Derivatives
Structural and Functional Differences
The biological activity of THIQs is highly dependent on substituent positions and functional groups. Below is a comparative analysis:
Key Observations:
- Position of Hydroxyl Groups : THP (6,7-diol) is neurotoxic, while higenamine (6,7-diol with 4-hydroxyphenylmethyl) is neuroprotective, highlighting the critical role of substituent arrangement . The 1,3-diol configuration in the target compound may confer distinct redox or receptor-binding properties, though empirical data are lacking.
- N-Methylation: N-methylation enhances neurotoxicity by enabling conversion to isoquinolinium ions, which inhibit mitochondrial complex I (similar to MPTP/MPP+) .
Mechanistic and Toxicological Comparisons
- Neurotoxicity : THP and N-methyl-THIQ reduce dopamine levels by inhibiting tyrosine hydroxylase or mitochondrial respiration, mimicking MPTP’s Parkinsonian effects .
- Neuroprotection : Higenamine and 1-MeTHIQ enhance glutathione and nitric oxide, countering oxidative stress .
- Mitochondrial Effects: THP, THIQ, and salsolinol inhibit complex I activity and ATP synthesis, with THP being the most potent .
Biological Activity
5,6,7,8-Tetrahydroisoquinoline-1,3-diol (THIQ) is a compound belonging to the tetrahydroisoquinoline class, which has garnered attention for its diverse biological activities. This article explores the biological activities of THIQ, including its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of this compound
- Chemical Formula : C₉H₁₁N₁O₂
- Molecular Weight : Approximately 165.19 g/mol
- Structure : The compound features a bicyclic structure with hydroxyl groups at the 1 and 3 positions, contributing to its unique chemical properties and potential biological activities.
This compound exerts its biological effects through various biochemical pathways:
- Neuroprotective Effects : THIQs have been shown to influence neurotransmitter systems and exhibit neuroprotective properties against neurodegenerative disorders. They may interact with dopamine receptors and modulate oxidative stress responses .
- Anticancer Activity : Research indicates that THIQ derivatives can inhibit cancer cell proliferation. For instance, compounds derived from THIQ have demonstrated significant anti-angiogenic properties and cytotoxic effects against colorectal cancer cell lines .
Table 1: Biological Activities of THIQ Derivatives
| Compound Name | Activity Type | IC50 (μM) | Target/Effect |
|---|---|---|---|
| GM-3-18 | KRas Inhibition | 0.9 - 10.7 | Colorectal cancer cell lines |
| GM-3-121 | Anti-Angiogenesis | 1.72 | Vascular Endothelial Growth Factor |
| GM-3-13 | Moderate Anti-Angiogenesis | 5.44 | Angiotube formation |
Neurotoxicity Assessment
A study assessed the neurotoxic potential of tetrahydroisoquinoline derivatives in a 3D neurosphere culture model. The findings indicated that while certain derivatives could induce oxidative stress, they did not exhibit significant neurotoxic effects over a 24-hour exposure period .
Anticancer Research
In a series of experiments targeting colorectal cancer cell lines (Colo320, DLD-1, HCT116), various THIQ derivatives were synthesized and evaluated. The study highlighted that compounds like GM-3-18 showed potent inhibition of KRas activity with IC50 values ranging from 0.9 to 10.7 μM across multiple cell lines . Furthermore, molecular docking studies revealed that these compounds effectively interacted with key receptors involved in tumor growth and angiogenesis.
The biological actions of THIQs are critically dependent on their metabolic pathways. Some studies suggest that these compounds can induce Parkinson’s disease-like symptoms in animal models due to dopamine oxidation and the generation of reactive oxygen species.
Q & A
What are the common synthetic routes for preparing 5,6,7,8-tetrahydroisoquinoline derivatives, and how do reaction conditions influence product purity?
Basic
A foundational method involves LiAlH4-mediated reduction of nitrovinyl intermediates in tetrahydrofuran (THF), yielding ethylamine derivatives with ~61% efficiency . Hydrogenation using Pd/C catalysts under H2 atmosphere is also employed, though prolonged reaction times (e.g., 48 hours) are required to achieve 53% yield . For derivatives with aromatic substituents, refluxing with aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) in ethanol under inert gas (Ar) enables cyclization, but requires rigorous drying (Na2SO4) and column chromatography for purification . Purity (>95%) is highly dependent on solvent selection, catalyst loading, and post-reaction workup.
Which analytical techniques are critical for characterizing 5,6,7,8-tetrahydroisoquinoline derivatives, and how do they resolve structural ambiguities?
Basic
<sup>1</sup>H and <sup>13</sup>C NMR are indispensable for confirming regiochemistry and substituent positions, particularly distinguishing between C-1 and C-4 functionalization . HRMS (High-Resolution Mass Spectrometry) provides exact molecular weight validation, critical for detecting side products (e.g., incomplete reduction or over-alkylation) . For stereochemical analysis, X-ray crystallography or NOESY may be required, though these are not explicitly detailed in the provided evidence.
How can C-4 activation strategies expand the synthetic utility of 5,6,7,8-tetrahydroisoquinoline scaffolds?
Advanced
Traditional methods focus on C-1 modification, but C-4 activation via 1,3-[2H,4H]-isoquinolinedione intermediates enables novel functionalization. For example, reacting 1,3-[2H,4H]-isoquinolinedione with electrophiles under basic conditions introduces substituents at C-4, followed by reduction to yield tetrahydroisoquinolines. This two-step approach bypasses direct C-H activation challenges and broadens access to analogs with enhanced bioactivity .
What challenges arise during hydrogenation of the pyridine ring in isoquinoline derivatives, and how are they mitigated?
Advanced
Early methods faced regioselectivity issues , often reducing the pyridine ring preferentially over the benzene ring. However, substituent-directed hydrogenation (e.g., electron-donating groups on the benzene ring) can bias reduction toward the desired tetrahydroisoquinoline structure . Catalytic systems like Na-ethanol or Raney Ni under high-pressure H2 have shown improved selectivity, though yields remain moderate (~50–60%) .
How does charge delocalization in 5,6,7,8-THIQ derivatives influence their reactivity and biological interactions?
Advanced
Comparative studies using isoquinoline (ISQN) , 1,2,3,4-THIQ , and 5,6,7,8-THIQ reveal that 5,6,7,8-THIQ exhibits intermediate charge delocalization (vs. ISQN’s full delocalization). This partial delocalization enhances nucleophilicity at specific positions (e.g., C-1 or C-3), making it more reactive toward electrophilic agents in medicinal chemistry applications . Such properties may explain its role in modulating metabotropic glutamate receptors (mGluR3) .
What neuropharmacological applications are emerging for 5,6,7,8-tetrahydroisoquinoline derivatives?
Advanced
Derivatives like 1-ethyl-3-(morpholin-4-yl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile act as positive allosteric modulators of mGluR3 , showing promise in Parkinson’s disease models by enhancing receptor signaling . Additionally, analogs such as higenamine and 1-MeTIQ demonstrate neuroprotective effects , potentially mitigating oxidative stress in neurodegenerative pathways .
How can researchers resolve contradictions in reported charge delocalization data for THIQ derivatives?
Advanced
Discrepancies in charge distribution (e.g., between computational models and experimental NMR shifts) may arise from solvent effects or protonation states . For example, in polar solvents, 5,6,7,8-THIQ’s lone pair on the nitrogen becomes more localized, altering reactivity. Validating computational predictions with solvent-dependent <sup>15</sup>N NMR or X-ray photoelectron spectroscopy (XPS) can reconcile such contradictions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
